Home > Products > Screening Compounds P40718 > Apixaban PG Ester-I
Apixaban PG Ester-I -

Apixaban PG Ester-I

Catalog Number: EVT-13568640
CAS Number:
Molecular Formula: C28H30N4O6
Molecular Weight: 518.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Apixaban PG Ester-I involves several steps, starting from readily available raw materials such as 4-chloronitrobenzene and piperidine. A significant method includes the hydrolysis of an Apixaban precursor to yield a carboxylic acid, which is subsequently reacted with ethyl chloroformate in the presence of diisopropylethylamine. This reaction occurs at low temperatures (0-5 °C) for several hours, followed by the introduction of ammonia gas to facilitate ammonolysis, ultimately yielding Apixaban PG Ester-I with high purity and yield .

Molecular Structure Analysis

Structure and Data

The molecular structure of Apixaban PG Ester-I is characterized by its complex arrangement of atoms that include:

  • IUPAC Name: 2-hydroxypropyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate
  • InChI Key: AFRZJNGVCRCKCV-UHFFFAOYSA-N
  • Canonical SMILES: CC(COC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)N4CCCCC4=O)C5=CC=C(C=C5)OC)O

These structural details indicate a sophisticated arrangement that contributes to its biological activity as a factor Xa inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

Apixaban PG Ester-I participates in various chemical reactions including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance solubility or bioavailability. For example, the amidation reactions that convert esters to amides are particularly relevant in optimizing the pharmacological properties of Apixaban derivatives .

The ability to undergo these transformations allows for further exploration into its efficacy and safety profile in therapeutic applications.

Mechanism of Action

Process and Data

The mechanism of action for Apixaban PG Ester-I primarily involves the inhibition of factor Xa. By binding to this enzyme, it disrupts the coagulation cascade that leads to thrombus formation. This inhibition occurs independently of antithrombin III, which distinguishes it from other anticoagulants that require this protein for activity .

The binding affinity for factor Xa is exceptionally high (with an inhibition constant KiK_i around 0.08 nM), underscoring its potency as an anticoagulant agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Apixaban PG Ester-I exhibits several notable physical and chemical properties:

  • Molecular Weight: 518.56 g/mol
  • Melting Point: Specific thermal properties have not been extensively detailed but are essential for determining stability.
  • Solubility: The solubility characteristics are critical for its bioavailability; modifications during synthesis aim to enhance this property.

These attributes are vital for understanding how the compound behaves under physiological conditions and how it can be effectively utilized in medical applications .

Applications

Scientific Uses

Apixaban PG Ester-I finds extensive applications in scientific research across various fields including:

  • Pharmaceutical Development: As a key intermediate in synthesizing more effective anticoagulants.
  • Biochemical Studies: Investigating the mechanisms of coagulation and potential therapeutic targets.
  • Clinical Research: Evaluating its efficacy in preventing thromboembolic events in clinical trials.

The ongoing research into its properties continues to reveal potential new applications within medicine, particularly concerning cardiovascular health .

Introduction to Apixaban PG Ester-I in Pharmaceutical Chemistry

Apixaban PG Ester-I represents a pivotal chemical intermediate in the synthetic pathway of apixaban (Eliquis®), a potent anticoagulant belonging to the direct Factor Xa inhibitor class. Chemically defined as a propylene glycol ester derivative of apixaban, this compound exemplifies the strategic application of esterification chemistry to overcome synthetic challenges in complex drug molecule production. Its significance lies primarily in facilitating the final amide bond formation necessary to construct apixaban's intricate heterocyclic framework [9] [10]. Unlike the active pharmaceutical ingredient (API), PG Ester-I lacks intrinsic anticoagulant activity but serves as an indispensable precursor that enables the practical and efficient manufacturing of apixaban on commercial scales. The molecular manipulation via glycol ester formation addresses key reactivity and solubility challenges inherent in the penultimate steps of apixaban synthesis, demonstrating how intermediate design profoundly influences manufacturing feasibility and impurity profiles in modern pharmaceutical production [7] [9].

Role of Glycol Esters in Anticoagulant Drug Development

Glycol esters serve as versatile prodrug strategies and synthetic handles within anticoagulant development, primarily enhancing molecular properties critical to drug efficacy and manufacturability. These esters function as solubilizing moieties that temporarily mask polar functional groups (typically carboxylic acids), thereby improving the lipophilicity and membrane permeability of intermediate compounds during synthesis. This temporary modification is particularly valuable for facilitating reactions in organic solvents and enabling purification steps that would otherwise be challenging with highly polar intermediates [9]. In the specific context of apixaban synthesis, propylene glycol esters provide a strategic advantage by offering superior leaving group characteristics compared to simple alkyl esters during the critical amidation step that forms the core pyrazole-carboxamide structure. This enhanced reactivity translates to higher yields and reduced formation of undesirable byproducts [9].

The selection of specific glycols is driven by a balance of steric accessibility and metabolic considerations. Propylene glycol esters, including Apixaban PG Ester-I, demonstrate optimal kinetic stability during synthesis while retaining sufficient lability under the controlled conditions of the final amidation reaction. Ethylene glycol analogs, while more reactive, often present challenges related to purification stability and potential di-ester formation. The table below compares key glycol esters employed in Factor Xa inhibitor development:

Table 1: Glycol Ester Modifications in Anticoagulant Synthesis

Glycol EsterRepresentative DrugKey AdvantagesSynthetic Challenges
Propylene Glycol EsterApixaban PG Ester-IBalanced reactivity/stability, crystalline isolationPotential di-ester impurities
Ethylene Glycol EsterRivaroxaban intermediatesHigher reactivityPurification instability
Glycerol EstersEarly FXa candidatesMulti-point derivatizationComplex regioselectivity
Polyethylene Glycol (PEG)Solubilized prodrugsEnhanced aqueous solubilityDifficult removal, polydispersity

Beyond apixaban, glycol ester chemistry has been instrumental in developing other orally bioavailable anticoagulants. Rivaroxaban (Xarelto®) employs ethylene glycol-derived intermediates to address solubility limitations during its synthesis, while betrixaban development leveraged similar approaches to optimize its pharmacokinetic profile. The evolution of glycol ester applications demonstrates their critical role in advancing from early parenteral anticoagulants (like heparin) to today's oral direct Factor Xa inhibitors by overcoming persistent formulation and bioavailability hurdles [5] [8].

Historical Context of Apixaban Derivatives in Factor Xa Inhibition

The discovery trajectory leading to apixaban and its intermediates represents a paradigm of rational drug design targeting Factor Xa (FXa). Initial FXa inhibitors, such as the aminobenzisoxazole-containing razaxaban, established proof-of-concept for oral FXa inhibition but faced developmental termination due to bleeding risk concerns and metabolic instability [7] [10]. These pioneering compounds identified the critical molecular recognition elements for FXa binding but highlighted the need for improved safety profiles. Structural refinements focused on replacing the aniline-containing P1 moieties (potential metabolic liabilities) with neutral alternatives like p-methoxyphenyl groups, while simultaneously optimizing the central scaffold for enhanced selectivity and pharmacokinetics [7].

Apixaban emerged from systematic exploration of bicyclic tetrahydropyrazolopyridinones designed to enhance metabolic stability while retaining high FXa affinity (Ki = 0.08 nM for human FXa) [7] [10]. This scaffold evolution necessitated corresponding innovations in synthetic chemistry, particularly for constructing the thermally sensitive pyrazole-3-carboxamide core under practical manufacturing conditions. Early synthetic routes encountered significant challenges during the final amidation step, including epimerization at chiral centers, low reaction yields, and difficult impurity control. The introduction of glycol ester intermediates, specifically Apixaban PG Ester-I, represented a breakthrough by providing a crystalline isolable precursor that could undergo high-yield aminolysis without racemization or extensive byproduct formation [9] [10].

The clinical success of apixaban validated this molecular design strategy. Landmark trials (ARISTOTLE, AVERROES) demonstrated superior efficacy and safety compared to warfarin, establishing apixaban as a best-in-class anticoagulant [1] [2]. This success cemented the importance of advanced intermediates like PG Ester-I that enable the practical synthesis of complex therapeutic molecules meeting stringent quality and scalability requirements.

Significance of PG Ester-I as a Synthetic Intermediate

Apixaban PG Ester-I (systematic name: ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylate propylene glycol solvate) occupies a strategic position within the apixaban manufacturing process. Its primary function resides in enabling the high-yielding amidation that converts the ethyl ester precursor to the critical carboxamide functionality in apixaban. This transformation occurs via transesterification-aminolysis rather than direct aminolysis of the ethyl ester, which suffers from sluggish kinetics and impurity generation. The propylene glycol moiety acts as an activating and solubilizing group, facilitating both the ester interchange and subsequent nucleophilic attack by the amine component under milder conditions [9].

The synthetic sequence involving PG Ester-I typically involves:

  • Ester interchange: Reaction of the ethyl ester precursor with excess propylene glycol (typically 5-10 equivalents) catalyzed by potassium phosphate or similar bases at 80-100°C.
  • Crystallization isolation: Formation of a stable crystalline solvate (commonly 1:1 stoichiometry with propylene glycol) enabling high-purity isolation.
  • Controlled aminolysis: Reaction with 5-aminopyrazine-2-carboxamide in aprotic solvents (e.g., DMSO, DMF) at elevated temperatures (110-130°C) to yield apixaban [9].

This pathway addresses multiple challenges inherent to direct synthesis:

  • Minimizes racemization: By avoiding prolonged exposure to strong bases at high temperatures
  • Improves reaction yield: Typically achieving >85% conversion compared to <60% for direct routes
  • Reduces impurity burden: Particularly the formation of dimeric and hydrolytic byproducts
  • Enables robust purification: Via crystallization of both PG Ester-I and final apixaban

Table 2: Analytical Characterization Parameters for Apixaban PG Ester-I

Analytical MethodKey CharacteristicsIdentification Markers
HPLC-UV (Method A)Retention time: ~12.5 minRelative retention vs. apixaban: 1.8
1H NMR (DMSO-d6)Propylene glycol CH3: δ 1.05 (d, J=6.3 Hz); CH2: δ 3.35-3.45 (m); CH-OH: δ 3.85 (m)Ester carbonyl resonance: δ 165.2
LC-MS (ESI+)[M+H]+ m/z: 545.2Fragments: m/z 459 (apixaban), 427 (dehydration)
XRDMonoclinic P21 space groupCharacteristic peaks: 6.8°, 13.7°, 17.2°, 22.4° 2θ

Despite its advantages, PG Ester-I necessitates stringent process control due to its tendency to form related impurities. Principal concerns include:

  • Di-ester derivatives: Where propylene glycol reacts with both the carboxylic acid and the adjacent amide carbonyl.
  • Solvent adducts: Particularly with DMSO if carried over from previous steps.
  • Degradation products: Hydrolysis products under acidic conditions or elevated moisture [9].

Consequently, advanced analytical monitoring using HPLC methods with relative retention time (RRT) tracking is essential throughout the synthesis. PG Ester-I is typically quantified as a potential impurity in final apixaban API specifications at levels not exceeding 0.15% [9], underscoring the importance of thorough purification after the aminolysis step. Its existence as a propylene glycol solvate further necessitates residual solvent control during final API processing to meet ICH guidelines.

Properties

Product Name

Apixaban PG Ester-I

IUPAC Name

2-hydroxypropyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate

Molecular Formula

C28H30N4O6

Molecular Weight

518.6 g/mol

InChI

InChI=1S/C28H30N4O6/c1-18(33)17-38-28(36)25-23-14-16-31(20-8-6-19(7-9-20)30-15-4-3-5-24(30)34)27(35)26(23)32(29-25)21-10-12-22(37-2)13-11-21/h6-13,18,33H,3-5,14-17H2,1-2H3

InChI Key

AFRZJNGVCRCKCV-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)N4CCCCC4=O)C5=CC=C(C=C5)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.